6-Azaspiro[3.4]octan-2-one hydrochloride
CAS No.:
Cat. No.: VC13577414
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO |
|---|---|
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 6-azaspiro[3.4]octan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h8H,1-5H2;1H |
| Standard InChI Key | RXQQANUJQJOOIT-UHFFFAOYSA-N |
| SMILES | C1CNCC12CC(=O)C2.Cl |
| Canonical SMILES | C1CNCC12CC(=O)C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Azaspiro[3.4]octan-2-one hydrochloride consists of a spiro junction between a pyrrolidine ring and a cyclobutane moiety, with a ketone group at the 2-position and a hydrochloride counterion. Key identifiers include:
The spiro architecture imposes significant ring strain, which influences reactivity and conformational flexibility. X-ray crystallography data, though unavailable in the provided sources, would likely reveal a puckered cyclobutane ring fused to a nearly planar pyrrolidine system .
Physicochemical Properties
Thermodynamic and Spectral Data
Experimental values for the hydrochloride salt include:
| Property | Value | Source |
|---|---|---|
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 249.8±13.0 °C (predicted) | |
| LogP (Partition Coefficient) | -0.20 | |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C |
The low LogP value indicates moderate hydrophilicity, consistent with the presence of polar functional groups (ketone, ammonium chloride). Infrared spectroscopy would show strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (N–H stretch of the ammonium ion) .
Synthetic Routes and Manufacturing
Annulation Strategies
While no direct synthesis of 6-Azaspiro[3.4]octan-2-one hydrochloride is detailed in the sources, analogous methods for related azaspiro compounds suggest feasible pathways:
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Cyclopentane Annulation: A cyclopentane precursor undergoes ring expansion via [3+2] cycloaddition with a nitrogen-containing fragment, followed by oxidation to introduce the ketone .
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Four-Membered Ring Formation: A pyrrolidine derivative is functionalized with a cyclobutane ring using photochemical or thermal conditions, with subsequent hydrochloride salt formation via acid treatment .
Challenges include controlling regioselectivity during spiro ring formation and minimizing side reactions at the strained cyclobutane moiety. Chromatographic purification is often required to isolate the hydrochloride salt in >98% purity .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315-H319-H320 | Causes skin/eye irritation | |
| H302 | Harmful if swallowed | |
| H335 | May cause respiratory irritation |
Recommended handling includes using nitrile gloves, safety goggles, and fume hoods. Storage conditions involve sealing the compound in a dry environment at 2–8°C to prevent hydrolysis .
Derivatives and Structural Analogs
Functionalized Variants
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6-Azaspiro[3.4]octan-2-ylmethanol: A hydroxymethyl derivative (CAS 1420958-53-7) with potential as a chiral building block .
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2lambda⁶-Thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride: A sulfone-containing analog (CAS 2095411-01-9) explored for its electron-withdrawing effects .
Comparative Properties
| Compound | Molecular Formula | LogP | Application |
|---|---|---|---|
| 6-Azaspiro[3.4]octan-2-one hydrochloride | C₇H₁₂ClNO | -0.20 | Pharmaceutical intermediate |
| 6-Azaspiro[3.4]octan-2-ylmethanol | C₈H₁₅NO | 0.329 | Chiral synthesis |
| 2lambda⁶-Thia analog | C₆H₁₂ClNO₂S | N/A | Enzyme inhibition studies |
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